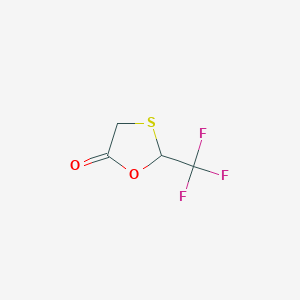

2-(Trifluoromethyl)-1,3-oxathiolan-5-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Trifluoromethyl)-1,3-oxathiolan-5-one is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to an oxathiolan ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-1,3-oxathiolan-5-one typically involves the reaction of a suitable oxathiolan precursor with a trifluoromethylating agent. One common method is the reaction of 1,3-oxathiolan-5-one with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

化学反应分析

Types of Reactions

2-(Trifluoromethyl)-1,3-oxathiolan-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the oxathiolan ring to a more saturated structure, potentially altering its chemical properties.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxathiolan ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with m-CPBA can yield the corresponding sulfoxide or sulfone, while nucleophilic substitution with an amine can produce an amino-substituted derivative.

科学研究应用

The compound 2-(Trifluoromethyl)-1,3-oxathiolan-5-one and its derivatives have applications in synthesizing peptides, proteins, and peptidomimetics . It facilitates the incorporation of α-mercapto acid units into peptides and acts as a building block with protected α-mercapto and adjacent carboxy groups .

Synthesis of Peptides and Peptidomimetics

This compound can be used in a process for producing peptides or peptidomimetics in solution . This process uses α, β, or γ-amino acids or α, β, or γ-hydroxy acids or α, β, or γ-mercapto acids activated in the form of 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one, 2,2-bis(trifluoromethyl)-1,3-oxazinan-6-one, or 2,2-bis(trifluoromethyl)-1,3-oxazepan-7-one, 2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one, or 2,2-bis(trifluoromethyl)-1,3-dioxan-4-one, or 2,2-bis(trifluoromethyl)-1,3-dioxepan-4-one, or 2,2-bis(trifluoromethyl)-1,3-oxathiolan-5-one, or 2,2-bis(trifluoromethyl)-1,3-oxathian-6-one .

Key Features of the Synthesis Method

- Does not use conventional protective groups like te/f-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) on the amine function of the α, β, or γ-amino acid .

- Employs anchoring molecules, such as polyolefins or oligomers of polyolefins or polyalkenes, soluble in organic solvents to attach the first end of a molecule (e.g., α, β, γ, or δ-amino acid or α, β, γ, or δ-hydroxy acid or α, β, γ, or δ-mercapto acid) or a peptide, protein, or peptidomimetic .

- Offers savings in steps and atoms because there is no use of protective groups on the amine, hydroxyl, or thiol functions of the main chain, or of coupling agents .

Solvents Used

Reactions are performed in an inert liquid solvent or mixture capable of dissolving the reagents . Solvents include halogenated and non-halogenated hydrocarbons, with tetrahydrofuran, ethyl acetate, 2-methyltetrahydrofuran, and propylene carbonate as preferred solvents .

Reaction Conditions

The reactions between GDP derivatives and the activated α, β or γ-amino acids or activated α, β or γ-hydroxylated acids or activated α, β or γ-mercapto acids take place in batch chemistry but can be carried out in flow chemistry .

Synthesis of 1,3-Oxathiolan-5-one

This compound can be synthesized utilizing a new application of the Mukaiyama reagent for the conversion of aldehyde and mercaptoacetic acid into the corresponding 1,3-oxathiolan-5-one . The reaction can be performed in DMF (dimethylformamide) .

作用机制

The mechanism of action of 2-(Trifluoromethyl)-1,3-oxathiolan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. Additionally, the oxathiolan ring can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target molecule, leading to various biological effects.

相似化合物的比较

Similar Compounds

- 2-(Trifluoromethyl)-1,3-oxathiolan-4-one

- 2-(Trifluoromethyl)-1,3-dioxolan-5-one

- 2-(Trifluoromethyl)-1,3-thiazolan-5-one

Uniqueness

Compared to similar compounds, 2-(Trifluoromethyl)-1,3-oxathiolan-5-one is unique due to the presence of both the trifluoromethyl group and the oxathiolan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, which can be advantageous in various applications. Additionally, the specific arrangement of atoms in this compound can lead to unique interactions with biological targets, making it a valuable compound for drug discovery and development.

生物活性

2-(Trifluoromethyl)-1,3-oxathiolan-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiviral, and anticancer activities, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The compound features a unique trifluoromethyl group attached to an oxathiolane ring, which contributes to its chemical reactivity and biological activity. The molecular formula is C5H4F3O2S, with a molecular weight of approximately 200.14 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

This suggests that the compound may serve as a potential lead for developing new antimicrobial agents.

Antiviral Activity

In vitro studies have demonstrated that this compound possesses antiviral properties against various viruses. Notably, it has been shown to inhibit the replication of influenza virus and HIV. The compound's mechanism appears to involve interference with viral entry or replication processes.

A comparative study highlighted its efficacy against HIV:

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.5 |

| Zidovudine | 0.06 |

| Lamivudine | 0.07 |

These results suggest that this compound may be a promising candidate for further development as an antiviral drug.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. It exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values of approximately 15 µM and 20 µM, respectively.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism of action is believed to involve apoptosis induction through the activation of caspase pathways.

The biological activity of this compound can be attributed to its ability to interact with specific biomolecular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Proposed Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial and viral survival.

- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity.

- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways leading to cell death.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- A study involving mice infected with influenza virus showed that administration of the compound led to reduced viral loads and improved survival rates.

- In cancer models, treatment with the compound resulted in significant tumor size reduction compared to control groups.

属性

IUPAC Name |

2-(trifluoromethyl)-1,3-oxathiolan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O2S/c5-4(6,7)3-9-2(8)1-10-3/h3H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWPRQGFDWGIGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(S1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。